molecular formula C12H13NO7 B8385911 Methyl 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoate

Methyl 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoate

Cat. No. B8385911
M. Wt: 283.23 g/mol
InChI Key: YSDJYOIMUSDJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08669249B2

Procedure details

Using 4-hydroxy-3-methoxy-5-nitrobenzaldehyde as the phenol and methyl-2-bromopropanoate as the alkylating agent in the general procedure for alkylation of substituted-2-nitrophenols gives a dark oil: 1H NMR (DMSO-d6, 400 MHz): δ ppm 9.95 (s, 1H), 8.03 (d, J=1.8 Hz, 1H), 7.80 (d, J=1.8 Hz, 1 H), 5.15 (q, J=6.8 Hz, 1H), 3.95 (s, 3H), 3.63 (s, 3H), 1.50 (d, J=6.8 Hz, 3H). ESI-MS: m/z 284.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:13][CH3:14].C1(O)C=CC=CC=1.[CH3:22][O:23][C:24](=[O:28])[CH:25](Br)[CH3:26]>>[CH:6]([C:5]1[CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:2]([O:1][CH:25]([CH3:26])[C:24]([O:23][CH3:22])=[O:28])=[C:3]([O:13][CH3:14])[CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O
Step Four
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a dark oil

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(OC(C(=O)OC)C)C(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.